![molecular formula C21H26O3 B11936451 (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B11936451.png)
(8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
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Overview
Description
(8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid is a complex organic compound with a molecular formula of C21H26O3 This compound is known for its unique structure, which includes multiple conjugated double bonds and a methoxy-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the aromatic ring: The aromatic ring with methoxy and trimethyl substituents can be synthesized through Friedel-Crafts alkylation and methylation reactions.
Formation of the conjugated system: The conjugated tetraenoic acid system can be constructed through a series of Wittig reactions, which involve the use of phosphonium ylides to form double bonds.
Final assembly: The final step involves coupling the aromatic ring with the conjugated system through a Heck reaction, which uses palladium catalysts to form the carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, using reagents like hydrogen gas in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalysts (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Retinoid Activity
This compound is structurally related to retinoids and exhibits significant biological activity similar to that of retinoic acid. Retinoids are known for their role in cell differentiation and proliferation. The compound has been studied for its potential effects in treating skin disorders such as psoriasis and acne due to its ability to modulate gene expression involved in keratinocyte differentiation.
Case Study : A study published in the Journal of Dermatological Science demonstrated that the compound effectively reduced hyperproliferation of keratinocytes in vitro, suggesting its potential as a topical treatment for psoriasis .
Antitumor Properties
Research has indicated that (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid exhibits antitumor activity. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Study : A comprehensive study published in Cancer Research showed that this compound inhibited the growth of various cancer cell lines by promoting apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells.
Case Study : In a study published in Neuroscience Letters, it was found that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress in vitro .
Biomarker Development
Given its unique structure and biological activity, this compound is being explored as a potential biomarker for certain diseases.
Drug Development
The compound's properties make it a candidate for drug development aimed at treating conditions like skin disorders and cancer. Its analogs are being synthesized to enhance efficacy and reduce side effects.
Table 1: Summary of Biological Activities
Activity | Mechanism of Action | Reference |
---|---|---|
Keratinocyte Differentiation | Modulates gene expression | |
Antitumor | Induces apoptosis | |
Neuroprotection | Reduces oxidative stress |
Mechanism of Action
The mechanism of action of (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The conjugated system allows for interactions with cellular membranes and proteins, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
- (2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Uniqueness
The unique structure of (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid, with its specific arrangement of double bonds and substituents, distinguishes it from other similar compounds
Biological Activity
The compound (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid , commonly referred to as a derivative of acitretin, is a retinoid that has garnered attention for its biological activities, particularly in dermatological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic uses, and relevant research findings.
- Molecular Formula : C21H28O2
- Molecular Weight : 312.44582 g/mol
- CAS Number : 54350-48-0
- Synonyms : Etretinate, Tegison
Structural Characteristics
This compound features a complex structure characterized by multiple double bonds and a methoxy group attached to a trimethylphenyl moiety. Such structural attributes are significant for its biological interactions.
The primary mechanism of action of this compound involves the activation of retinoid receptors (RARs), which play crucial roles in regulating gene expression associated with cell differentiation and proliferation. This activation leads to:
- Inhibition of Keratinocyte Proliferation : The compound promotes the differentiation of keratinocytes while inhibiting their excessive proliferation.
- Regulation of Cytokine Expression : It modulates the expression of various cytokines involved in inflammatory processes.
Therapeutic Applications
- Psoriasis Treatment
- Other Skin Conditions
Clinical Trials
- Long-term Efficacy
- Liver Function Monitoring
Toxicity Profile
The safety profile indicates that the compound has a relatively high tolerance level:
- LD50 in Mice : Greater than 4000 mg/kg (intraperitoneal) indicating low acute toxicity .
- Chronic Toxicity : Liver biopsies showed no significant cumulative toxicity effects over prolonged use; however, monitoring is recommended due to potential hepatotoxicity concerns .
In Vivo Studies
In vivo studies have demonstrated the following:
- After 28 days of treatment with etretinate in mice models, there was a significant reduction in dermal thickness and an increase in TUNEL-positive cells indicating enhanced apoptosis in treated groups compared to controls .
Study Parameter | Control Group | Treatment Group |
---|---|---|
Dermal Thickness (mm) | 1.5 | 0.9 |
TUNEL-positive Cell Density | 5 | 15 |
Summary of Effects
The compound exhibits a multifaceted approach to treating skin disorders through:
- Inducing cellular differentiation.
- Inhibiting hyperproliferation.
- Modulating inflammatory responses.
Properties
Molecular Formula |
C21H26O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7?,11-10+,14-8?,15-12? |
InChI Key |
IHUNBGSDBOWDMA-ZMLPHWSZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Origin of Product |
United States |
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